EPTC

描述

属性

IUPAC Name |

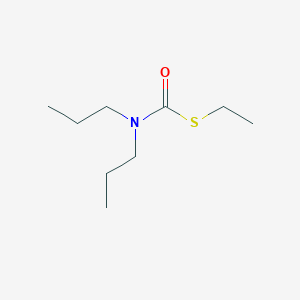

S-ethyl N,N-dipropylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NOS/c1-4-7-10(8-5-2)9(11)12-6-3/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVLYNGULCJVDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NOS, Array | |

| Record name | ETHYL DIPROPYLTHIOCARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | EPTC | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0469 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024091 | |

| Record name | EPTC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl dipropylthiocarbamate appears as clear yellow or light yellow liquid. (NTP, 1992), Available in liquid or granular forms; [Hawley] Colorless liquid; [ICSC] Technical product is yellow liquid; [HSDB] Colorless to yellow liquid with an aromatic odor; [AccuStandard MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | ETHYL DIPROPYLTHIOCARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | EPTC | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5108 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | EPTC | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0469 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

261 °F at 20 mmHg (NTP, 1992), 127 °C @ 20 mm Hg, 232 °C | |

| Record name | ETHYL DIPROPYLTHIOCARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | EPTAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/394 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | EPTC | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0469 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

116 °C (OPEN CUP), 116 °C o.c. | |

| Record name | EPTAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/394 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | EPTC | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0469 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 72.5 °F (NTP, 1992), Miscible with common organic solvents, e.g. acetone, ethanol, isopropanol, benzene, xylene, kerosene, Miscible with hydrogen sulfide, In water, 375 mg/l @ 25 °C, Solubility in water: none | |

| Record name | ETHYL DIPROPYLTHIOCARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | EPTAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/394 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | EPTC | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0469 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.955 (NTP, 1992) - Less dense than water; will float, 0.955 @ 30 °C, Relative density (water = 1): 0.95 | |

| Record name | ETHYL DIPROPYLTHIOCARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | EPTAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/394 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | EPTC | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0469 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.5 | |

| Record name | EPTC | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0469 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.034 mmHg at 95 °F (NTP, 1992), 0.02 [mmHg], Vapor pressure: 43X10-3 mm Hg at 35 °C, 2.4X10-2 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 4.5 | |

| Record name | ETHYL DIPROPYLTHIOCARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | EPTC | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5108 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | EPTAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/394 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | EPTC | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0469 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid, Yellow liquid (technical) | |

CAS No. |

759-94-4 | |

| Record name | ETHYL DIPROPYLTHIOCARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | S-Ethyl dipropylthiocarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=759-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EPTC [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000759944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EPTC | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamothioic acid, N,N-dipropyl-, S-ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | EPTC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPTC | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-ETHYL DIPROPYLTHIOCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7PI3287F4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EPTAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/394 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | EPTC | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0469 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of EPTC in Plants

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-ethyl dipropylthiocarbamate (EPTC) is a selective thiocarbamate herbicide primarily utilized for the pre-emergence control of annual grasses and some broadleaf weeds. Its herbicidal activity stems from the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for the formation of essential plant components such as cuticular waxes, suberin, and sphingolipids. This disruption of lipid metabolism leads to a cascade of physiological and developmental abnormalities in susceptible plants, ultimately resulting in growth inhibition and mortality. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its biochemical targets, physiological consequences, and the experimental methodologies used to elucidate these processes.

Core Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongation

The primary mode of action of this compound is the inhibition of the fatty acid elongase (FAE) complex, which is responsible for the synthesis of VLCFAs (fatty acids with more than 18 carbons) in the endoplasmic reticulum.[1] This inhibition disrupts the production of key components of the plant's protective layers and cellular membranes.[1]

The Fatty Acid Elongase (FAE) Complex

The FAE complex catalyzes the sequential addition of two-carbon units from malonyl-CoA to an acyl-CoA primer. This process involves four key enzymatic reactions:

-

Condensation: Catalyzed by 3-ketoacyl-CoA synthase (KCS), this is the rate-limiting step and determines the substrate specificity of the elongase complex.

-

Reduction: The resulting β-ketoacyl-CoA is reduced by a β-ketoacyl-CoA reductase (KCR).

-

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) then removes a water molecule.

-

Second Reduction: Finally, an enoyl-CoA reductase (ECR) reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial primer.

This compound's Molecular Target: 3-Ketoacyl-CoA Synthase (KCS)

This compound, after being metabolized in the plant to its active sulfoxide form, is believed to inhibit the KCS enzyme.[2] This inhibition blocks the initial and rate-limiting condensation step of VLCFA elongation. While the precise binding site and inhibitory mechanism are not fully elucidated, it is hypothesized that the this compound sulfoxide covalently binds to sulfhydryl groups on the KCS enzyme.[3] There are multiple KCS isozymes in plants, each with specificity for different chain-length substrates, and it is likely that this compound inhibits a range of these enzymes.[4]

Physiological and Biochemical Consequences of this compound Action

The inhibition of VLCFA synthesis by this compound leads to a variety of observable symptoms and biochemical changes in susceptible plants.

Disruption of Cuticular Wax and Suberin Formation

VLCFAs are essential precursors for the biosynthesis of cuticular waxes and suberin, which form protective barriers on the plant surface.[1][5]

-

Epicuticular Wax: this compound treatment significantly reduces the amount of epicuticular wax on the leaf surface. For example, in cabbage, this compound applied at 2.24 kg/ha inhibited epicuticular wax deposition by approximately 67%.[6][7] This leads to a loss of the waxy "bloom" on leaves, increased cuticular transpiration, and altered surface properties.[3][6]

-

Suberin: Suberin is a complex polyester deposited in the cell walls of various tissues, including roots, and plays a crucial role in controlling water and ion transport. Inhibition of VLCFA synthesis by this compound disrupts suberin formation, which can impair root function and overall plant water relations.[1]

Inhibition of Seedling Growth

This compound is most effective on germinating seedlings. The inhibition of VLCFA synthesis disrupts the formation of new cell membranes and protective cuticles, which is critical during early development. This leads to stunted shoot and root growth, and characteristic symptoms such as the "buggy-whip" appearance in grasses, where the emerging shoot fails to unroll properly from the coleoptile.[8]

Potential Effects on Gibberellin Signaling

Some evidence suggests that this compound may also interfere with gibberellin (GA) synthesis or signaling.[3] GAs are plant hormones that regulate various developmental processes, including cell elongation and germination. The precise molecular link between VLCFA inhibition and GA signaling is not yet fully understood. It is hypothesized that the disruption of membrane integrity or the accumulation of certain lipid precursors due to VLCFA synthesis inhibition may indirectly affect the localization or activity of enzymes involved in GA biosynthesis or components of the GA signaling pathway.[9] Further research is needed to elucidate this connection.

Quantitative Data on this compound's Effects

While extensive quantitative data on the specific inhibitory concentrations of this compound for individual KCS enzymes is limited in the public domain, some studies provide valuable insights into its potency.

| Parameter | Plant/System | Herbicide | Concentration/Value | Effect | Reference |

| VLCFA Synthesis Inhibition | Barley (Hordeum vulgare), Wild Oats (Avena ludoviciana) | Pebulate (a thiocarbamate) | ≥ 25 µM | Significant inhibition of VLCFA synthesis | [1] |

| Epicuticular Wax Deposition | Cabbage (Brassica oleracea) | This compound | 2.24 kg/ha | ~67% inhibition on adaxial and abaxial leaf surfaces | [6] |

| Total Leaflet Fatty Acid Content | Sicklepod (Cassia obtusifolia) | This compound | 0.14 - 0.56 kg/ha (sublethal rates) | Increased total fatty acid content | [8] |

| Long Chain Alkane Content (≥ C28) | Sicklepod (Cassia obtusifolia) | This compound | 0.14 - 4.48 kg/ha | Decreased percentage as application rate increased | [8] |

| Cuticle Thickness | Sicklepod (Cassia obtusifolia) | This compound | Increasing concentrations | 15% decrease (upper epidermis), 20% decrease (lower epidermis) | [8] |

Experimental Protocols

In Vitro Assay for 3-Ketoacyl-CoA Synthase (KCS) Activity

This protocol is adapted from methods used to study fatty acid elongases and can be used to assess the inhibitory effect of this compound on KCS activity.

1. Isolation of Microsomes:

-

Homogenize fresh or frozen plant tissue (e.g., etiolated seedlings, developing leaves) in a cold homogenization buffer (e.g., 100 mM HEPES-KOH pH 7.5, 330 mM sucrose, 1 mM EDTA, 1 mM DTT, and protease inhibitors).

-

Filter the homogenate through miracloth and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet chloroplasts and mitochondria.

-

Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable assay buffer (e.g., 50 mM HEPES-KOH pH 7.5, 1 mM DTT).

2. KCS Activity Assay:

-

The assay mixture should contain:

- Microsomal protein (50-100 µg)

- [2-¹⁴C]Malonyl-CoA (e.g., 50 µM, 1-2 GBq/mol)

- Acyl-CoA substrate (e.g., 100 µM C18:0-CoA)

- NADPH (1 mM)

- ATP (1 mM, optional, can stimulate activity)

- Assay buffer to a final volume of 100 µL.

-

To test for inhibition, pre-incubate the microsomes with various concentrations of this compound sulfoxide (the active form) for 10-15 minutes before adding the radiolabeled substrate. A range of concentrations (e.g., 1 µM to 100 µM) should be tested to determine the IC50 value.

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by adding 1 M KOH in 80% methanol and heat at 80°C for 30 minutes to saponify the fatty acids.

-

Acidify the mixture with concentrated HCl and extract the fatty acids with hexane.

-

Separate the fatty acids by thin-layer chromatography (TLC) or analyze the total radiolabeled fatty acids by scintillation counting.

3. Data Analysis:

-

Quantify the amount of radiolabel incorporated into the elongated fatty acid products.

-

Calculate the percentage of inhibition for each this compound sulfoxide concentration compared to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Analysis of Very-Long-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Lipid Extraction:

-

Grind plant tissue in liquid nitrogen.

-

Extract total lipids using a modified Bligh and Dyer method with a chloroform:methanol:water (1:2:0.8, v/v/v) solvent system.

2. Fatty Acid Methyl Ester (FAME) Derivatization:

-

Transesterify the lipid extract by heating with 2.5% H₂SO₄ in methanol at 80°C for 1 hour.

-

Add water and extract the FAMEs with hexane.

-

Wash the hexane phase with a saturated NaCl solution and dry over anhydrous Na₂SO₄.

3. GC-MS Analysis:

-

Inject the FAME sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-23 or equivalent).

-

Use a temperature program that allows for the separation of a wide range of fatty acids, from C16 to C34.

-

Identify individual FAMEs based on their retention times and mass spectra compared to known standards.

-

Quantify the abundance of each fatty acid by integrating the peak areas and normalizing to an internal standard (e.g., heptadecanoic acid).

Quantification of Gibberellins by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

1. Extraction and Purification:

-

Freeze-dry and grind plant tissue.

-

Extract with 80% methanol containing deuterated internal standards for various gibberellins.

-

Purify the extract using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.[10]

2. LC-MS/MS Analysis:

-

Separate the purified gibberellins on a reverse-phase C18 column using a gradient of acidified water and acetonitrile.[6]

-

Detect and quantify the gibberellins using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[11]

-

Identify each gibberellin based on its specific precursor-to-product ion transition and retention time compared to authentic standards.

-

Quantify the concentration of each gibberellin by comparing its peak area to that of its corresponding deuterated internal standard.

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion and Future Research Directions

This compound's primary mechanism of action is the inhibition of VLCFA synthesis through the targeting of KCS enzymes. This leads to a disruption of cuticular wax and suberin formation, ultimately causing seedling growth inhibition. While a secondary effect on gibberellin signaling is proposed, the molecular basis for this interaction requires further investigation.

Future research should focus on:

-

Determining IC50 values of this compound sulfoxide for specific plant KCS isozymes. This will provide a more precise understanding of its target specificity.

-

Conducting detailed quantitative profiling of the entire fatty acid spectrum (from C16 to C34) in response to this compound treatment in various plant species. This will reveal the full impact on lipid metabolism.

-

Elucidating the molecular link between VLCFA synthesis inhibition and gibberellin signaling. This could involve investigating changes in the localization of GA biosynthetic enzymes or signaling components in response to this compound treatment.

-

Investigating the potential for developing novel herbicides that target different components of the FAE complex.

This in-depth understanding of this compound's mechanism of action is crucial for the development of more effective and selective herbicides, as well as for engineering crops with enhanced herbicide tolerance.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. jircas.go.jp [jircas.go.jp]

- 3. Eptam / this compound | CALS [cals.cornell.edu]

- 4. Arabidopsis 3-Ketoacyl-Coenzyme A Synthase9 Is Involved in the Synthesis of Tetracosanoic Acids as Precursors of Cuticular Waxes, Suberins, Sphingolipids, and Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Highly Sensitive and High-Throughput Analysis of Plant Hormones Using MS-Probe Modification and Liquid Chromatography–Tandem Mass Spectrometry: An Application for Hormone Profiling in Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Effects on Total Leaflet Fatty Acids and Hydrocarbons | Weed Science | Cambridge Core [cambridge.org]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous determination of gibberellic acid, indole-3-acetic acid and abscisic acid in wheat extracts by solid-phase extraction and liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. files.core.ac.uk [files.core.ac.uk]

EPTC Herbicide: A Technical Guide to its Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-ethyl dipropylthiocarbamate (EPTC) is a selective, systemic thiocarbamate herbicide primarily used for the pre-emergence control of annual grasses and some broadleaf weeds.[1] Absorbed by the roots and shoots, it translocates acropetally.[2] this compound's herbicidal activity stems from its role as a lipid synthesis inhibitor, specifically targeting the elongation of very-long-chain fatty acids (VLCFAs).[1][3] This guide provides an in-depth technical overview of the core mechanisms of this compound's mode of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongation

This compound is a pro-herbicide, meaning it requires metabolic activation within the plant to become phytotoxic.[4] The parent compound is converted to this compound-sulfoxide, which is the active inhibitor.[5] The primary target of this compound-sulfoxide is the fatty acid elongase (FAE) complex, which is responsible for extending fatty acid chains beyond C18.[6] This inhibition disrupts the production of VLCFAs, which are essential components of various critical plant structures.

The key physiological consequences of VLCFA synthesis inhibition include:

-

Reduced Cuticular Wax Deposition: VLCFAs are precursors to the waxes that form the protective outer layer of the plant cuticle. Inhibition of their synthesis leads to a significant reduction in epicuticular wax.[4] This can increase the plant's susceptibility to environmental stress and other herbicides.[7]

-

Disrupted Seedling Growth: The inhibition of VLCFA elongation severely affects the development of germinating seedlings.[8] This manifests as stunted shoot growth, abnormal emergence of leaves from the coleoptile in grasses, and a characteristic kinking of the first internode.[4][8]

While the primary mode of action is the inhibition of VLCFA elongation, some studies suggest that this compound may also have secondary effects, including the inhibition of gibberellin biosynthesis.[8][9]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on various plant parameters.

| Parameter | Plant Species | This compound Concentration/Rate | Observed Effect | Reference |

| VLCFA Synthesis Inhibition | Barley (Hordeum vulgare) & Wild Oats (Avena ludoviciana) | ≥25 µM (Pebulate, a related thiocarbamate) | Significant inhibition of VLCFA synthesis.[10] | [10] |

| Epicuticular Wax Production | Cabbage (Brassica oleracea) | 2.24 kg/ha | 66.5% inhibition on the abaxial leaf surface and 67.5% on the adaxial leaf surface.[1] | [1] |

| Cuticular Wax Composition | Cabbage (Brassica oleracea) | 2.24 kg/ha | The epicuticular wax fraction of the total cuticular membrane weight was reduced from 50% (control) to 24.5%.[1] | [1] |

| Long-Chain Alkane Content | Sicklepod (Cassia obtusifolia) | 0.14 to 4.48 kg/ha | Dose-dependent decrease in the percentage of long-chain alkanes (≥ C28).[11] | [11] |

| Cuticle Thickness | Sicklepod (Cassia obtusifolia) | 0.14 to 4.48 kg/ha | 15% decrease in the upper epidermal layer and 20% in the lower epidermal layer as herbicide concentration increased.[11] | [11] |

Signaling and Metabolic Pathways

The following diagrams illustrate the key pathways involved in this compound's mode of action, activation, and detoxification.

Experimental Protocols

Assay for In Vitro Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongase

This protocol is adapted from studies on the inhibition of plant VLCFA elongases expressed in yeast.[9][12]

Objective: To determine the inhibitory effect of this compound on the activity of a specific plant fatty acid elongase.

Materials:

-

Yeast strain (e.g., Saccharomyces cerevisiae)

-

Yeast expression vector containing the plant VLCFA elongase gene

-

Yeast growth media (e.g., YPD, selective media)

-

Inducing agent for gene expression (e.g., galactose)

-

This compound stock solution in a suitable solvent (e.g., ethanol)

-

Reagents for fatty acid methyl ester (FAME) derivatization (e.g., methanolic HCl, 2,2-dimethoxypropane)

-

Solvents for extraction (e.g., hexane)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Transform the yeast strain with the expression vector containing the plant VLCFA elongase gene.

-

Culture the transformed yeast in selective media to an appropriate cell density.

-

Induce the expression of the elongase gene by adding the inducing agent to the culture medium.

-

Treat the induced yeast cultures with a range of this compound concentrations (and a solvent control).

-

Incubate the treated cultures for a defined period (e.g., 18-20 hours) to allow for fatty acid synthesis.

-

Harvest the yeast cells by centrifugation.

-

Lyophilize (freeze-dry) the cell pellets.

-

Derivatize the fatty acids to FAMEs by resuspending the lyophilized cells in methanolic HCl with 2,2-dimethoxypropane and incubating at 80°C for 1 hour under nitrogen.

-

Extract the FAMEs with hexane after adding NaCl solution.

-

Analyze the extracted FAMEs by GC-MS to identify and quantify the different fatty acid species.

-

Calculate the inhibition of VLCFA production by comparing the amounts of specific VLCFAs in this compound-treated samples to the control. An IC50 value can be determined from a dose-response curve.[12]

Glutathione S-Transferase (GST) Activity Assay

This protocol is a generalized method for measuring GST activity, which is involved in the detoxification of this compound.[11][13][14]

Objective: To quantify the activity of GST in plant tissue extracts, which indicates the potential for herbicide detoxification.

Materials:

-

Plant tissue (from control and potentially safener-treated plants)

-

Extraction buffer (e.g., phosphate buffer, pH 6.5)

-

1-chloro-2,4-dinitrobenzene (CDNB) solution (substrate)

-

Reduced glutathione (GSH) solution

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Cuvettes or 96-well UV-transparent plate

Procedure:

-

Homogenize plant tissue on ice in extraction buffer.

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris.

-

Collect the supernatant (crude enzyme extract) and determine its protein concentration.

-

Prepare an assay cocktail containing phosphate buffer, CDNB, and GSH.

-

Equilibrate the assay cocktail and the enzyme extract to the assay temperature (e.g., 25°C or 30°C).

-

Initiate the reaction by adding a specific volume of the enzyme extract to the assay cocktail in a cuvette or microplate well. Mix immediately.

-

Monitor the increase in absorbance at 340 nm over time (e.g., for 5 minutes). The increase in absorbance is due to the formation of the GS-CDNB conjugate.

-

Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.

-

Determine the GST activity using the molar extinction coefficient of the GS-CDNB conjugate (e.g., 9.6 mM⁻¹cm⁻¹). Activity is typically expressed as units per milligram of protein.

Quantification of Gibberellins in Plant Tissue

This protocol outlines a general procedure for the extraction and quantification of gibberellins, which may be affected as a secondary effect of this compound.[5][6][15]

Objective: To measure the levels of specific gibberellins in plant tissue following this compound treatment.

Materials:

-

Plant tissue (control and this compound-treated)

-

Extraction solvent (e.g., 80% methanol with an antioxidant)

-

Internal standards (deuterated gibberellins)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Solvents for SPE (e.g., methanol, acetonitrile, water)

-

High-performance liquid chromatograph (HPLC) with a UV or mass spectrometry (MS) detector

-

Gibberellin standards for calibration curve

Procedure:

-

Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract the powdered tissue with cold extraction solvent, including internal standards, overnight at 4°C.

-

Centrifuge the extract and collect the supernatant. Re-extract the pellet and combine the supernatants.

-

Concentrate the extract under vacuum.

-

Purify and fractionate the extract using SPE. Condition the C18 cartridge with methanol and then water. Load the sample and wash with appropriate solvents to remove interfering compounds. Elute the gibberellins with a higher concentration of organic solvent.

-

Dry the eluted fraction and resuspend in the mobile phase for HPLC analysis.

-

Inject the sample into the HPLC system. Separate the gibberellins using a C18 column and a suitable gradient of solvents (e.g., acetonitrile and acidified water).

-

Detect and quantify the gibberellins by comparing their retention times and peak areas (or mass-to-charge ratios if using MS) to those of the authentic standards and the internal standard.

Conclusion

This compound's primary mode of action is the inhibition of very-long-chain fatty acid elongation, a critical process for the formation of cuticular waxes and other essential components for seedling development. This inhibition is achieved through the metabolic activation of this compound to its sulfoxide form. The selectivity of this compound in certain crops is attributed to their ability to rapidly detoxify the herbicide, primarily through conjugation with glutathione. The provided data, pathways, and protocols offer a comprehensive technical foundation for researchers investigating thiocarbamate herbicides and the intricacies of lipid biosynthesis in plants.

References

- 1. hort [journals.ashs.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. gibberellic acid extraction: Topics by Science.gov [science.gov]

- 4. グルタチオン-S-トランスフェラーゼ (GST) アッセイキット sufficient for 500 multiwell tests | Sigma-Aldrich [sigmaaldrich.com]

- 5. phytojournal.com [phytojournal.com]

- 6. Determination of gibberellic acid and abscisic acid in (Zea mays L.) (ICA-V305) seeds germinated using dynamic sonication assisted solvent extraction and maceration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. sciencellonline.com [sciencellonline.com]

- 12. pnas.org [pnas.org]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. home.sandiego.edu [home.sandiego.edu]

- 15. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [scirp.org]

An In-depth Technical Guide to S-Ethyl-N,N-dipropylthiocarbamate (EPTC): Discovery, History, and Core Technical Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Ethyl-N,N-dipropylthiocarbamate (EPTC) is a selective thiocarbamate herbicide with a long history of use in agriculture for the pre-emergence control of annual grassy and broadleaf weeds. This technical guide provides a comprehensive overview of the discovery, history, and core technical information of this compound, tailored for researchers, scientists, and professionals in drug and pesticide development. The document details its synthesis, mode of action, toxicological profile, and analytical methods for its detection, presenting quantitative data in structured tables and experimental protocols with detailed methodologies. Visual diagrams are provided to illustrate key pathways and workflows.

Discovery and History

S-Ethyl-N,N-dipropylthiocarbamate, commonly known as this compound, was first introduced in 1957.[1] It was developed and brought to market by the Stauffer Chemical Company, a significant player in the agricultural chemical industry.[2][3] The first registration for its use as a herbicide was in 1958. This compound is sold under various trade names, including Eptam and Eradicane.[4]

The development of thiocarbamate herbicides, including this compound, emerged from research following World War II into organic compounds with pesticidal properties. These compounds were found to be effective in controlling weeds by inhibiting critical biochemical pathways in germinating plants.

Physicochemical Properties

This compound is a light yellow liquid with a characteristic aromatic odor.[1][5] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | S-Ethyl N,N-dipropylcarbamothioate | [1] |

| CAS Number | 759-94-4 | [1] |

| Molecular Formula | C9H19NOS | [1] |

| Molecular Weight | 189.32 g/mol | [1] |

| Appearance | Light yellow liquid | [1] |

| Boiling Point | 232 °C (450 °F; 505 K) | [1] |

| Density | 955 kg/m ³ at 30°C | [1] |

| Water Solubility | 375 mg/L | [1] |

| Vapor Pressure | 3.2 Pa | [1] |

Synthesis of S-Ethyl-N,N-dipropylthiocarbamate

The synthesis of this compound can be achieved through several pathways. A common industrial method involves the reaction of di-n-propylamine with phosgene to form a carbamoyl chloride, which is then reacted with ethyl mercaptan. An alternative and improved process utilizes carbonyl sulfide.[2]

Experimental Protocol: Improved Synthesis Process[2]

This improved process avoids the direct use of highly toxic phosgene in the final step and offers a high yield.

-

Salt Formation:

-

In a reaction kettle, combine di-n-propylamine, sodium hydroxide (caustic soda), and methanol in a weight ratio of approximately 1:0.45:0.95.

-

Heat the mixture to 50-60 °C and maintain for 30-90 minutes to form a mixed solution.

-

Introduce carbonyl sulfide (COS) into the mixed solution while maintaining the temperature at 50-60 °C. The molar ratio of carbonyl sulfide to di-n-propylamine should be between 0.8:1 and 1.2:1. This reaction forms the sodium salt of N,N-dipropylthiocarbamic acid.

-

-

Thioesterification:

-

Introduce chloroethane into the reaction mixture containing the formed salt.

-

Maintain the reaction temperature between 30-60 °C and the pressure between 0.1 to 0.6 MPa.

-

The reaction proceeds to form S-Ethyl-N,N-dipropylthiocarbamate.

-

-

Purification:

-

Reclaim the methanol from the reaction solution by distillation under normal pressure.

-

Add deionized water to the remaining solution to induce phase separation.

-

The upper oil layer is the this compound finished product. A reported yield for this process is 97.5%.[2]

-

Mode of Action: Inhibition of Lipid Biosynthesis

This compound is a selective systemic herbicide that is absorbed by the roots and shoots of germinating weeds.[6] Its primary mode of action is the inhibition of lipid synthesis.[4][7] Specifically, thiocarbamate herbicides like this compound are known to inhibit the elongation of very-long-chain fatty acids (VLCFAs), which are essential components of plant waxes, suberin, and cutin. This disruption of lipid metabolism prevents the proper formation of cell membranes and protective cuticles, leading to the death of the seedling. While the exact molecular target is not as definitively characterized as for other herbicide classes, it is understood to interfere with enzymes such as fatty acid elongases.

Toxicological Profile

This compound exhibits moderate acute toxicity via oral and dermal routes and higher toxicity via inhalation. It is classified as a reversible cholinesterase inhibitor, although this effect is not always consistent across species and studies.

Acute Oral Toxicity Data

| Species | LD50 | Reference |

| Rat (oral) | 916 mg/kg | [1][8] |

| Rat (oral) | 1652 mg/kg | [7] |

Experimental Protocol: Acute Oral Toxicity (OECD Guideline 423 - Acute Toxic Class Method)

The acute oral toxicity of this compound is typically determined using standardized protocols such as the OECD Guideline 423. This method is designed to classify a substance into a toxicity category using a reduced number of animals.[9][10][11][12][13]

-

Animal Selection and Housing:

-

Healthy, young adult rats (Sprague-Dawley is a common strain) of a single sex (typically females) are used.[9][11]

-

Animals are acclimatized to the laboratory conditions for at least five days prior to the study.[9]

-

Standard laboratory diet and drinking water are provided ad libitum.[9]

-

Housing conditions include a 12-hour light/dark cycle.[9]

-

-

Dose Preparation and Administration:

-

The test substance (this compound) is typically dissolved or suspended in a suitable vehicle, such as corn oil or water.

-

Doses are administered as a single gavage to fasted animals (food, but not water, is withheld overnight).[14]

-

-

Procedure:

-

A stepwise procedure is used with a starting dose selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.

-

The study proceeds sequentially with groups of three animals. The outcome of each step determines the next step:

-

If mortality occurs, the dose for the next group is lowered.

-

If no mortality occurs, the dose is increased.

-

-

This continues until a clear outcome is observed that allows for classification.

-

-

Observations:

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

A gross necropsy is performed on all animals at the end of the study.

-

Analytical Methods for Residue Analysis

The determination of this compound residues in environmental samples such as soil and water is crucial for monitoring and regulatory purposes. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by gas chromatography-mass spectrometry (GC-MS) is a widely used and effective approach.[3][15][16][17][18]

Experimental Protocol: QuEChERS and GC-MS Analysis of this compound in Water

-

Sample Preparation (QuEChERS):

-

Place a 10 mL water sample into a 50 mL centrifuge tube.[15]

-

Add 10 mL of acetonitrile as the extraction solvent.[15]

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).[15]

-

Shake vigorously for 1 minute and then centrifuge (e.g., at 4000 rpm for 5 minutes).[15][19]

-

Transfer an aliquot of the acetonitrile (upper) layer to a dispersive solid-phase extraction (d-SPE) tube containing cleanup sorbents (e.g., PSA and MgSO₄).

-

Vortex for 30 seconds and centrifuge again.

-

The resulting supernatant is ready for GC-MS analysis.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column (e.g., HP-5ms) is suitable for this compound analysis.

-

Injector: Splitless mode at a temperature of around 250-280 °C.[19]

-

Oven Program: A temperature gradient is used to separate this compound from other components. A typical program might start at 60°C, hold for 1 minute, then ramp up to 300°C.

-

Carrier Gas: Helium at a constant flow rate.[19]

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[19]

-

Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, targeting characteristic ions of this compound, or full scan for qualitative analysis.

-

-

Environmental Fate

This compound is not considered to be highly persistent in the environment. Its dissipation from soil is primarily due to microbial degradation and volatilization. The half-life of this compound in soil can range from a few days to a couple of weeks. Due to its moderate water solubility and volatility, it has some potential to leach into groundwater and to be present in the atmosphere, where it can be redeposited via rainfall.

Conclusion

S-Ethyl-N,N-dipropylthiocarbamate (this compound) has been an effective herbicide for several decades. Understanding its chemical synthesis, mode of action, and toxicological profile is essential for its safe and effective use, as well as for the development of new herbicidal compounds. The detailed protocols and data presented in this guide offer a valuable resource for researchers and professionals in the field of agricultural chemistry and toxicology. The continued application of standardized testing methodologies, such as the OECD guidelines, is crucial for ensuring the accurate assessment of such compounds.

References

- 1. S-Ethyl dipropylthiocarbamate - Wikipedia [en.wikipedia.org]

- 2. CN101704776B - Improved process for producing this compound - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound (Ref: R 1608) [sitem.herts.ac.uk]

- 5. nbinno.com [nbinno.com]

- 6. villacrop.co.za [villacrop.co.za]

- 7. cals.cornell.edu [cals.cornell.edu]

- 8. S-Ethyl-N,N-dipropylthiocarbamat – Wikipedia [de.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 11. Application of OECD Guideline 423 in assessing the acute oral toxicity of moniliformin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. mdpi.com [mdpi.com]

- 16. Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. eurl-pesticides.eu [eurl-pesticides.eu]

- 18. hpst.cz [hpst.cz]

- 19. agilent.com [agilent.com]

EPTC's Role in Inhibiting Lipid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-ethyl dipropylthiocarbamate (EPTC), a selective thiocarbamate herbicide, primarily exerts its phytotoxic effects by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs). This in-depth technical guide details the molecular mechanism of this compound's inhibitory action, focusing on its active metabolite, this compound-sulfoxide, and its primary target, the fatty acid elongase (FAE) complex. This document provides a comprehensive overview of the biochemical pathways affected, quantitative data on inhibition, detailed experimental protocols for studying these effects, and visual representations of the key processes.

Introduction

Lipids are fundamental to plant growth and development, serving as structural components of membranes, storage reserves, and signaling molecules. The biosynthesis of lipids, particularly the elongation of fatty acid chains, is a critical metabolic process. This compound has been widely used for pre-emergence control of grassy weeds in various crops. Its mode of action is centered on the disruption of lipid synthesis, leading to impaired cuticle formation, defective membrane integrity, and ultimately, seedling growth inhibition and death.[1] Understanding the precise molecular targets and the downstream consequences of this compound action is crucial for the development of more effective and selective herbicides and for managing herbicide resistance.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The primary mode of action of this compound is the inhibition of VLCFA synthesis.[2][3] VLCFAs, which are fatty acids with chain lengths of 20 carbons or more, are essential precursors for the production of cuticular waxes and suberin.[4][5] These protective layers are vital for preventing water loss and protecting the plant from environmental stresses.

Bioactivation of this compound

In planta, this compound is metabolized to its sulfoxide derivative, this compound-sulfoxide.[6] This bioactivation step is crucial, as this compound-sulfoxide is considered to be the more potent, active form of the herbicide that directly inhibits the target enzyme.[2]

The Molecular Target: Fatty Acid Elongase (FAE) Complex

The fatty acid elongation process occurs in the endoplasmic reticulum and involves a multi-enzyme complex known as the fatty acid elongase (FAE) complex. This complex catalyzes the sequential addition of two-carbon units from malonyl-CoA to an acyl-CoA primer. The FAE complex consists of four key enzymes:

-

β-ketoacyl-CoA synthase (KCS): Catalyzes the initial condensation of malonyl-CoA with a long-chain acyl-CoA. This is the rate-limiting step and determines the substrate specificity for chain elongation.

-

β-ketoacyl-CoA reductase (KCR): Reduces the β-ketoacyl-CoA to β-hydroxyacyl-CoA.

-

β-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA to an enoyl-CoA.

-

Enoyl-CoA reductase (ECR): Reduces the enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial primer.

This compound-sulfoxide specifically targets and inhibits the β-ketoacyl-CoA synthase (KCS) , the condensing enzyme of the FAE complex.[7] By blocking this initial and rate-limiting step, this compound effectively halts the entire VLCFA synthesis pathway. This is in contrast to other classes of lipid synthesis-inhibiting herbicides, such as the aryloxyphenoxypropionates and cyclohexanediones, which target acetyl-CoA carboxylase (ACCase).[8]

Downstream Effects of VLCFA Inhibition

The inhibition of VLCFA synthesis by this compound leads to a cascade of downstream effects:

-

Reduced Cuticular Wax and Suberin Production: The most immediate consequence is a significant reduction in the synthesis of cuticular waxes and suberin, leading to a thinner and less effective protective cuticle.[8]

-

Impaired Membrane Function: VLCFAs are also components of sphingolipids and phospholipids in cellular membranes. Their depletion can affect membrane integrity and function.[9]

-

Inhibition of Shoot Growth: The disruption of cuticle and membrane formation severely hampers the growth of emerging seedlings, particularly the shoots of grassy weeds.[1]

-

Secondary Metabolic Effects: this compound treatment has been observed to decrease the content of gibberellic acid (GA), a key plant growth hormone.[10] This is likely an indirect, downstream effect of the primary inhibition of lipid metabolism rather than a direct inhibition of GA biosynthesis enzymes.

Quantitative Data on this compound Inhibition

Table 1: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis by Thiocarbamate Herbicides

| Herbicide | Concentration | Organism/System | Observed Effect | Reference |

| This compound | 10⁻⁵ M | Isolated Spinach Chloroplasts | Inhibition of acetate incorporation into fatty acids. | [2] |

| This compound | µM concentrations | Pea (Pisum sativum) leaf slices | Inhibition of C31 alkane synthesis and accumulation of shorter-chain fatty acids (e.g., C22). | [10] |

| Pebulate (related thiocarbamate) | ≥ 25 µM | Barley (Hordeum vulgare) and Wild Oats (Avena ludoviciana) | Significant inhibition of VLCFA synthesis. | [2] |

Table 2: Representative Dose-Response Data for VLCFA Synthesis Inhibition by a KCS-Inhibiting Herbicide (Flufenacet)

This table is based on a study of a different KCS-inhibiting herbicide and serves as an example of the type of dose-response relationship that can be expected for this compound.

| Herbicide Concentration (M) | Inhibition of VLCFA Synthesis (%) |

| 10⁻⁸ | ~10% |

| 10⁻⁷ | ~40% |

| 10⁻⁶ | ~85% |

| 10⁻⁵ | 100% |

| (Data adapted from a study on flufenacet inhibition of FAE1 in yeast)[2] |

Experimental Protocols

Assay for Inhibition of VLCFA Synthesis in Plants

This protocol describes a method to assess the in vivo effect of this compound on the biosynthesis of VLCFAs by analyzing the composition of cuticular waxes.

4.1.1. Materials

-

Plant seedlings (e.g., barley, pea, or Arabidopsis)

-

This compound stock solution in a suitable solvent (e.g., acetone)

-

Growth medium (e.g., Hoagland solution)

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Solvents for wax extraction (e.g., chloroform, hexane)

-

Internal standard (e.g., n-tetracosane)

-

Glass vials and other standard laboratory equipment

4.1.2. Methodology

-

Plant Growth and Treatment:

-

Germinate and grow seedlings under controlled conditions (e.g., 16h light/8h dark cycle, 22°C).

-

After a set period of growth (e.g., 10-14 days), transfer seedlings to a hydroponic system containing the growth medium.

-

Prepare a series of this compound concentrations in the growth medium (e.g., 0, 10, 25, 50, 100 µM). Ensure the final solvent concentration is minimal and consistent across all treatments, including the control.

-

Expose the seedlings to the this compound-containing medium for a defined period (e.g., 24-48 hours).

-

-

Cuticular Wax Extraction:

-

Harvest the aerial parts of the seedlings.

-

Determine the surface area of the leaves.

-

Immerse the plant material in chloroform containing a known amount of internal standard (e.g., 10 µg of n-tetracosane) for a short period (e.g., 30-60 seconds) to dissolve the epicuticular waxes without extracting internal lipids.

-

Transfer the chloroform extract to a clean glass vial.

-

Evaporate the solvent under a stream of nitrogen gas.

-

-

Derivatization and GC-MS Analysis:

-

Derivatize the wax components to make them volatile for GC analysis. For example, silylate alcohols and fatty acids using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Resuspend the derivatized sample in a known volume of hexane.

-

Inject an aliquot of the sample into the GC-MS system.

-

Use a suitable temperature program to separate the different wax components.

-

Identify the individual compounds based on their mass spectra and retention times by comparing them to known standards and library data.

-

-

Data Analysis:

-

Quantify the amount of each wax component by comparing its peak area to that of the internal standard.

-

Calculate the total wax load per unit of leaf surface area.

-

Analyze the changes in the relative abundance of different VLCFA derivatives (e.g., alkanes, primary alcohols, fatty acids with chain lengths > C20) across the different this compound concentrations.

-

Plot the percentage inhibition of specific VLCFAs or total wax load as a function of this compound concentration to generate a dose-response curve.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: The fatty acid elongation (FAE) pathway and the inhibitory action of this compound-sulfoxide.

Caption: Experimental workflow for analyzing this compound's effect on cuticular wax biosynthesis.

Role of Safeners in Mitigating this compound Injury

Herbicide safeners are chemical agents used to protect crop plants from herbicide injury without compromising weed control efficacy. For this compound, safeners like dichlormid can enhance the crop's tolerance. The primary mechanism of safener action involves stimulating the expression of detoxification enzymes, such as glutathione S-transferases (GSTs).[8] These enzymes catalyze the conjugation of glutathione to the this compound-sulfoxide, rendering it non-toxic and facilitating its sequestration. This enhanced metabolism in the crop plant prevents the herbicide from reaching and inhibiting the fatty acid elongase complex.

Conclusion

This compound is a potent inhibitor of lipid synthesis in susceptible plants, with its primary mode of action being the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis. The active metabolite, this compound-sulfoxide, targets the β-ketoacyl-CoA synthase (KCS) enzyme of the fatty acid elongase (FAE) complex. This targeted inhibition disrupts the formation of essential components of the plant cuticle and cellular membranes, leading to the characteristic herbicidal symptoms. The detailed understanding of this mechanism, supported by quantitative data and robust experimental protocols, is vital for the continued development of effective weed management strategies and for addressing the challenges of herbicide resistance in modern agriculture. Further research to elucidate the precise binding interactions between this compound-sulfoxide and the KCS enzyme could pave the way for the design of novel, highly specific lipid synthesis inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photodegradation of the herbicide this compound and the safener dichlormid, alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bcpc.org [bcpc.org]

- 9. Modulating the structure and properties of cell membranes: the molecular mechanism of action of dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Induced Modification of Gibberellin Biosynthesis | Weed Science | Cambridge Core [cambridge.org]

An In-depth Technical Guide to the Initial Studies on EPTC Phytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the early research into the phytotoxic effects of S-ethyl dipropylthiocarbamate (EPTC), a selective thiocarbamate herbicide. It covers its mechanism of action, quantitative effects on various plant species, and the experimental protocols used in foundational studies.

Introduction to this compound

S-ethyl dipropylthiocarbamate (this compound) is a selective, systemic herbicide introduced in the 1950s for the pre-emergence control of annual grasses and certain broadleaf weeds.[1][2] It belongs to the thiocarbamate chemical family and is readily absorbed by the roots and emerging shoots of germinating plants, followed by upward translocation.[1][3][4][5] this compound must be incorporated into the soil shortly after application to prevent losses from volatilization and photodegradation.[4] Its mode of action, while not fully understood in the earliest studies, was quickly identified as interfering with the growth of seedlings, particularly shoot development.[1][4]

Mechanism of Action and Metabolic Pathways

Initial research identified that this compound's primary mode of action is the inhibition of lipid synthesis, specifically targeting the elongation of very-long-chain fatty acids (VLCFAs).[3][6][7] This disruption affects the formation of critical plant components like cuticle waxes, suberin, and membrane lipids, leading to the observed phytotoxic symptoms.[4][8]

Bioactivation and Phytotoxicity

This compound itself is a pro-herbicide. Within the plant, it undergoes metabolic oxidation to form this compound-sulfoxide, which is the more potent, active phytotoxic agent.[9] This sulfoxide directly inhibits the enzymes responsible for VLCFA synthesis.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. scispace.com [scispace.com]

- 3. This compound (Ref: R 1608) [sitem.herts.ac.uk]

- 4. Eptam / this compound | CALS [cals.cornell.edu]

- 5. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 6. Re-evaluation of S-ethyl Dipropylthiocarbamate (this compound). - Google 圖書 [books.google.com.tw]

- 7. Toxicity, selectivity, uptake, distribution and site of action of this compound in corn (Zea mays L.) as affected by a herbicide antidote [vtechworks.lib.vt.edu]

- 8. Seedling growth inhibitor herbicides | UMN Extension [extension.umn.edu]

- 9. Effect of R-25788 on this compound Metabolism in Corn (Zea mays) | Weed Science | Cambridge Core [cambridge.org]

EPTC Structure-Activity Relationship: A Deep Dive into a Classic Herbicide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

S-ethyl dipropylthiocarbamate (EPTC), a member of the thiocarbamate class of herbicides, has been a stalwart in weed management for decades. Its efficacy is intrinsically linked to its chemical structure, and understanding the nuances of its structure-activity relationship (SAR) is paramount for the development of new, more effective, and selective herbicides. This technical guide provides a comprehensive overview of the SAR of this compound, detailing its mechanism of action, metabolic activation, the impact of structural modifications on its herbicidal activity, and the experimental protocols used to elucidate these relationships.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid Elongases

The primary mode of action of this compound is the inhibition of very-long-chain fatty acid (VLCFA) elongases.[1][2] VLCFAs are crucial components of various cellular structures in plants, including cuticular waxes, suberin, and membranes. By disrupting the synthesis of these essential lipids, this compound interferes with seedling shoot and root growth, ultimately leading to plant death.[3]

This compound itself is a pro-herbicide, meaning it requires metabolic activation to exert its phytotoxic effects.[1] In susceptible plants, this compound is bioactivated to this compound sulfoxide, which is the more potent inhibitor of VLCFA elongases.[4][5] This bioactivation step is a key determinant of this compound's herbicidal activity.

Metabolic Pathways of this compound

The metabolic fate of this compound in plants and soil microorganisms is a critical aspect of its SAR, influencing both its efficacy and environmental persistence. The primary metabolic pathways involve bioactivation through sulfoxidation and detoxification through N-dealkylation and conjugation.

Bioactivation Pathway

The conversion of this compound to its active form, this compound sulfoxide, is a crucial step in its herbicidal action. This oxidation reaction is catalyzed by sulfoxidases within the plant.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-Activity Correlation of Very Long-Chain Fatty Acid Biosynthesis Inhibitors | Semantic Scholar [semanticscholar.org]

- 3. Eptam / this compound | CALS [cals.cornell.edu]

- 4. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 5. BJOC - Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors [beilstein-journals.org]

The Environmental Fate of EPTC in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction